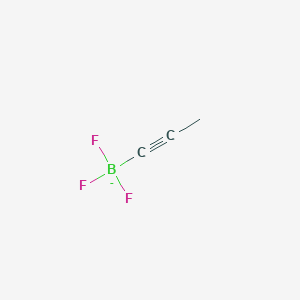

Trifluoro(prop-1-yn-1-yl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

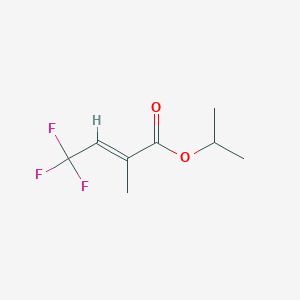

Le trifluoro(prop-1-yn-1-yl)boranuide est un composé chimique de formule moléculaire C3H3BF3. Il est connu pour ses propriétés uniques et ses applications dans divers domaines de la science et de l'industrie. Ce composé est souvent utilisé en synthèse organique et a gagné en popularité en raison de sa réactivité et de sa polyvalence.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le trifluoro(prop-1-yn-1-yl)boranuide peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction du prop-1-yne avec le trifluorure de bore en présence d'une base appropriée, telle que le fluorure de potassium. La réaction se déroule généralement en atmosphère inerte et à des températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique souvent des réacteurs à grande échelle et des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la distillation et la cristallisation, sont des pratiques courantes pour obtenir des produits de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoro(prop-1-yn-1-yl)boranuide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution, où le groupe trifluoro peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisées dans des solvants aqueux ou organiques.

Réduction : Hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des conditions anhydres.

Substitution : Divers nucléophiles peuvent être utilisés, et les réactions sont souvent conduites dans des solvants polaires.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire du trifluoroacétaldéhyde, tandis que la réduction peut produire du trifluoropropanol .

Applications De Recherche Scientifique

Le trifluoro(prop-1-yn-1-yl)boranuide a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif en synthèse organique, en particulier dans la formation de molécules complexes.

Biologie : Utilisé dans le développement de composés bioactifs et de produits pharmaceutiques.

Médecine : En cours d'investigation pour son utilisation potentielle dans la découverte et le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique des interactions avec diverses cibles moléculaires. Le groupe trifluoro augmente la réactivité du composé, lui permettant de participer à une large gamme de réactions chimiques. L'atome de bore peut former des complexes stables avec d'autres molécules, facilitant les processus catalytiques et améliorant l'efficacité des réactions .

Mécanisme D'action

The mechanism by which trifluoro(prop-1-yn-1-yl)boranuide exerts its effects involves interactions with various molecular targets. The trifluoro group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The boron atom can form stable complexes with other molecules, facilitating catalytic processes and enhancing reaction efficiency .

Comparaison Avec Des Composés Similaires

Composés similaires

- Trifluoro(prop-1-en-2-yl)borate de potassium

- Trifluoro(prop-1-en-2-yl)boranuide de potassium

- Trifluoro(prop-2-yn-1-yl)borate de potassium

Unicité

Le trifluoro(prop-1-yn-1-yl)boranuide se distingue par sa combinaison unique d'un groupe trifluoro et d'un atome de bore, qui confère une réactivité et une stabilité distinctes. Cela en fait un composé précieux dans diverses transformations chimiques et applications .

Propriétés

IUPAC Name |

trifluoro(prop-1-ynyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3/c1-2-3-4(5,6)7/h1H3/q-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPHVRUQNVYZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CC)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.